molecular formula C16H13ClN2O3S2 B2662216 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896270-52-3

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No. B2662216
M. Wt: 380.86
InChI Key: MTDWMPUZYJODPN-UHFFFAOYSA-N
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Description

This would typically include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

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Molecular Structure Analysis

This involves studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Medicinal Chemistry Applications

N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds related to N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, have been explored for their cardiac electrophysiological activity. Such compounds exhibit potency in vitro, comparable to sematilide, a selective class III agent under clinical trials, suggesting their potential in treating reentrant arrhythmias (Morgan et al., 1990). Furthermore, derivatives of this chemical scaffold have been synthesized and evaluated for their pro-apoptotic activity against cancer cell lines, highlighting their utility as anticancer agents (Yılmaz et al., 2015).

Organic Synthesis and Material Science

In the realm of organic synthesis, the chemical framework of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide serves as a precursor or intermediate for the synthesis of complex molecules. For instance, it has been utilized in the synthesis of Tianeptine, an antidepressant, demonstrating its importance in the preparation of pharmaceutically relevant compounds (Xiu-lan, 2009). Additionally, its derivatives have been studied for their inhibition properties against the Na+/H+ exchanger, highlighting their potential in treating acute myocardial infarction (Baumgarth et al., 1997).

Antimalarial and Antiviral Research

The compound has also been investigated in the context of antimalarial and antiviral research. A study on the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles revealed potential antimalarial activity and favorable ADMET properties, suggesting its utility in developing novel antimalarial drugs (Fahim & Ismael, 2021).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-9-7-10(17)8-12-14(9)18-16(23-12)19-15(20)11-5-3-4-6-13(11)24(2,21)22/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDWMPUZYJODPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

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